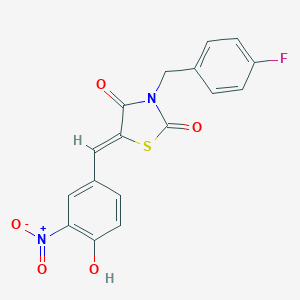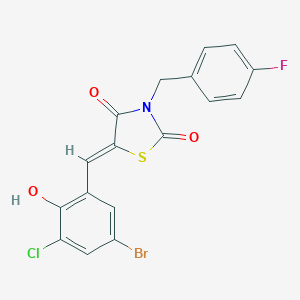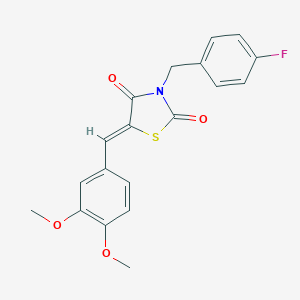![molecular formula C21H16N2O3 B302250 N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)
N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as MBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBN is a derivative of naphthofuran, a type of organic compound that has been extensively studied for its diverse biological activities.
作用機序
The mechanism of action of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. MMPs are overexpressed in various types of cancer and are involved in tumor invasion and metastasis. By inhibiting MMP activity, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could potentially prevent the spread of cancer cells.
Biochemical and Physiological Effects:
N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have antioxidant properties, which could make it a potential treatment for diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential as a multi-targeted agent. N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have activity against various enzymes and signaling pathways, which could make it a useful tool for studying complex biological processes. However, one limitation of using N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness in certain assays.
将来の方向性
There are several future directions for N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide research. One area of interest is the development of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide analogs with improved solubility and bioavailability. Another area of interest is the investigation of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could be studied for its potential as a treatment for other diseases such as diabetes and cardiovascular disease. Overall, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has shown great potential in various scientific research applications and could be a valuable tool for studying complex biological processes.
合成法
The synthesis of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a complex process that involves several steps. The first step involves the preparation of 3-methoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide. These two compounds are then combined in the presence of a catalyst to form N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The yield of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be improved by optimizing the reaction conditions and the purity of the starting materials.
科学的研究の応用
N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been investigated for its ability to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Additionally, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have anti-angiogenic properties, which could make it a potential treatment for diseases such as diabetic retinopathy and age-related macular degeneration.
特性
製品名 |
N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
分子式 |
C21H16N2O3 |
分子量 |
344.4 g/mol |
IUPAC名 |
N-[(E)-(3-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O3/c1-25-16-7-4-5-14(11-16)13-22-23-21(24)20-12-18-17-8-3-2-6-15(17)9-10-19(18)26-20/h2-13H,1H3,(H,23,24)/b22-13+ |
InChIキー |
VMUHEHOEJBIYEY-LPYMAVHISA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
正規SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



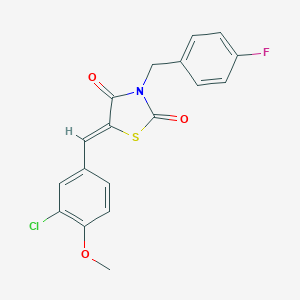
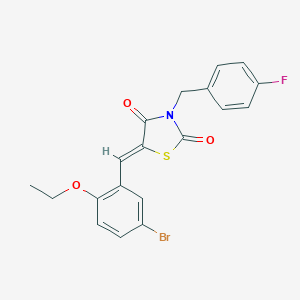
![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)

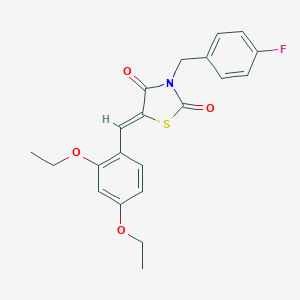
![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)
![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302181.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)
